1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE
Overview
Description
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE is a complex organic compound that belongs to the class of indoline sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE typically involves multi-step organic reactions. The starting materials may include indoline derivatives, benzodioxole compounds, and sulfonamide reagents. Common synthetic routes may involve:
Acetylation: Introduction of the acetyl group.
Sulfonation: Addition of the sulfonamide group.
Cyanation: Incorporation of the cyano group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions.
Purification Techniques: Methods such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interaction with cellular receptors.
Pathway Interference: Disruption of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indoline Sulfonamides: Compounds with similar core structures.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety.
Cyano-Substituted Compounds: Compounds with cyano groups.
Uniqueness
1-ACETYL-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-6-INDOLINESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Properties
IUPAC Name |
1-acetyl-N-(6-cyano-1,3-benzodioxol-5-yl)-2,3-dihydroindole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-11(22)21-5-4-12-2-3-14(7-16(12)21)27(23,24)20-15-8-18-17(25-10-26-18)6-13(15)9-19/h2-3,6-8,20H,4-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBUBFMIXYHULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3C#N)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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